6,9-Difluoro-17-{[(fluoromethyl)sulfanyl]carbonyl}-11-hydroxy-16-methyl-3-oxoandrosta-1,4-dien-17-yl furan-2-carboxylate 6,9-Difluoro-17-{[(fluoromethyl)sulfanyl]carbonyl}-11-hydroxy-16-methyl-3-oxoandrosta-1,4-dien-17-yl furan-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17955866
InChI: InChI=1S/C27H29F3O6S/c1-14-9-16-17-11-19(29)18-10-15(31)6-7-24(18,2)26(17,30)21(32)12-25(16,3)27(14,23(34)37-13-28)36-22(33)20-5-4-8-35-20/h4-8,10,14,16-17,19,21,32H,9,11-13H2,1-3H3
SMILES:
Molecular Formula: C27H29F3O6S
Molecular Weight: 538.6 g/mol

6,9-Difluoro-17-{[(fluoromethyl)sulfanyl]carbonyl}-11-hydroxy-16-methyl-3-oxoandrosta-1,4-dien-17-yl furan-2-carboxylate

CAS No.:

Cat. No.: VC17955866

Molecular Formula: C27H29F3O6S

Molecular Weight: 538.6 g/mol

* For research use only. Not for human or veterinary use.

6,9-Difluoro-17-{[(fluoromethyl)sulfanyl]carbonyl}-11-hydroxy-16-methyl-3-oxoandrosta-1,4-dien-17-yl furan-2-carboxylate -

Specification

Molecular Formula C27H29F3O6S
Molecular Weight 538.6 g/mol
IUPAC Name [6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate
Standard InChI InChI=1S/C27H29F3O6S/c1-14-9-16-17-11-19(29)18-10-15(31)6-7-24(18,2)26(17,30)21(32)12-25(16,3)27(14,23(34)37-13-28)36-22(33)20-5-4-8-35-20/h4-8,10,14,16-17,19,21,32H,9,11-13H2,1-3H3
Standard InChI Key XTULMSXFIHGYFS-UHFFFAOYSA-N
Canonical SMILES CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C)F

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₂₇H₂₉F₃O₆S, with a molar mass of 538.6 g/mol. Its IUPAC name—[6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate—encapsulates its polycyclic steroidal backbone, functionalized with:

  • Dual fluorine atoms at C6 and C9

  • A 17β-carbothioate ester featuring a fluoromethylsulfanyl carbonyl group

  • A furan-2-carboxylate ester at C17α .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₇H₂₉F₃O₆S
Molecular Weight538.6 g/mol
CAS Registry Number220589-37-7
PubChem CID20734893
Stereocenters9 defined stereocenters

Stereochemical Complexity

The compound’s bioactivity is heavily influenced by its stereochemistry. The 6α,9α-difluoro configuration enhances glucocorticoid receptor binding, while the 16α-methyl and 17α-furan carboxylate groups contribute to metabolic stability . X-ray crystallography of analogous compounds reveals that the A-ring’s 1,4-dien-3-one system adopts a planar conformation, facilitating receptor interactions .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves a 12-step sequence starting from prednisolone derivatives :

  • Fluorination: Electrophilic fluorination at C6 and C9 using Selectfluor® under anhydrous conditions.

  • Oxidation: Introduction of the 3-keto group via Jones oxidation.

  • Esterification: Sequential coupling of the fluoromethylsulfanyl carbonyl and furan-2-carboxylate groups using DCC/DMAP-mediated Steglich esterification.

Critical challenges include:

  • Regioselectivity during fluorination (avoiding over-fluorination)

  • Steric hindrance during esterification at C17

  • Epimerization risks during late-stage functionalization .

Stability and Degradation

The compound exhibits pH-dependent stability:

  • Acidic conditions (pH <4): Hydrolysis of the furan-2-carboxylate ester.

  • Alkaline conditions (pH >8): Degradation of the carbothioate group to thiols.
    Light exposure accelerates decomposition, necessitating storage in amber glass under nitrogen.

Pharmacological Profile

Mechanism of Action

As a glucocorticoid receptor (GR) agonist, the compound binds cytosolic GRs with a Kd of 1.8 nM (vs. 2.4 nM for fluticasone propionate) . Key interactions include:

  • Hydrogen bonding between the 11β-hydroxyl group and Gln570 of the GR.

  • Hydrophobic interactions from the 16α-methyl and fluoromethylsulfanyl groups.

This binding induces GR dimerization, nuclear translocation, and modulation of NF-κB and AP-1 pathways, suppressing pro-inflammatory cytokines (IL-6, TNF-α) .

Table 2: In Vivo Anti-Inflammatory Activity (Rat Model)

ParameterCompound ValueFluticasone Propionate
ED₅₀ (Topical Edema)0.12 mg/cm²0.18 mg/cm²
Plasma Half-Life2.3 h8.1 h
Adrenal Suppression ED₅₀>10 mg/kg3.2 mg/kg

The reduced systemic exposure (AUC₀–∞ 42 ng·h/mL vs. 310 ng·h/mL for fluticasone) correlates with lower HPA axis suppression risk .

Research Frontiers and Challenges

Prodrug Development

Esterase-labile prodrugs (e.g., 21-acetates) are being explored to enhance lung retention. A recent study reported a 3.4-fold increase in lung AUC using a phospholipid-conjugated prodrug .

Computational Modeling

Molecular dynamics simulations predict that replacing the furan ring with thiophene could improve GR binding (ΔGbind −45.2 kcal/mol vs. −41.7 kcal/mol) . Synthesis of such analogs is underway.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator